Veronicoside

Description

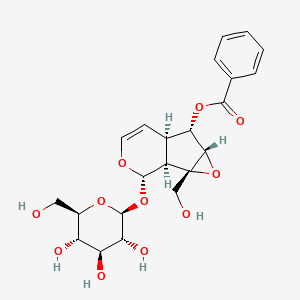

Structure

3D Structure

Properties

IUPAC Name |

[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O11/c23-8-12-14(25)15(26)16(27)21(30-12)32-20-13-11(6-7-29-20)17(18-22(13,9-24)33-18)31-19(28)10-4-2-1-3-5-10/h1-7,11-18,20-21,23-27H,8-9H2/t11-,12-,13-,14-,15+,16-,17+,18+,20+,21+,22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHHRVCULPSXEU-RWORTQBESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901345781 | |

| Record name | Veronicoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50981-09-4 | |

| Record name | Veronicoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Distribution of Veronicoside in Botanical Sources

Identification of Veronicoside in Veronica Species

The genus Veronica, belonging to the Plantaginaceae family, is a rich source of iridoid glycosides, with this compound being one of the commonly isolated compounds. Research has confirmed its presence in several species within this genus.

This compound has been isolated and identified in the following Veronica species:

Veronica anagallis-aquatica : This species, commonly known as water speedwell, has been reported to contain this compound as one of its main iridoid constituents researchgate.netnih.govresearchgate.netmdpi.comresearchgate.netimsc.res.inacgpubs.org. It is considered a known iridoid glucoside found in this plant researchgate.netimsc.res.in.

Veronica cuneifolia subsp. cuneifolia : this compound has been isolated from the iridoid fractions of this subspecies acgpubs.orgnih.govtandfonline.comnih.govresearchgate.netresearchgate.netthieme-connect.com. Its presence confirms it as a significant compound within its phytochemical profile acgpubs.orgnih.govtandfonline.comnih.govresearchgate.netresearchgate.netthieme-connect.comknapsackfamily.com.

Veronica cymbalaria : This species has also been found to contain this compound in its iridoid fractions mdpi.com. Its presence aligns with findings in related Veronica species, contributing to the understanding of iridoid distribution within the genus acgpubs.orgtandfonline.comnih.govresearchgate.netresearchgate.netthieme-connect.com.

Veronica hederifolia : Commonly known as ivy-leaved speedwell, this compound has been isolated from this species as a known iridoid glucoside acgpubs.orgnih.govresearchgate.net. Its identification contributes to the phytochemical characterization of V. hederifolia acgpubs.orgknapsackfamily.comnih.govresearchgate.net.

Veronica peduncularis : this compound has been detected in the iridoid fraction of V. peduncularis acgpubs.orgistanbul.edu.trdergipark.org.trdergipark.org.tr. It is recognized as a known iridoid glucoside in this species, important for its chemotaxonomic profile istanbul.edu.trdergipark.org.trdergipark.org.tr.

Veronica persica : Widely distributed, V. persica (common field speedwell) is a significant source where this compound has been isolated and identified as a known iridoid glucoside researchgate.netnih.govresearchgate.netmdpi.comacgpubs.orgnih.govknapsackfamily.comnih.govnih.govcapes.gov.brresearchgate.net.

Veronica serpyllifolia : this compound has also been identified as present in V. serpyllifolia acgpubs.org.

Presence of this compound in Other Plant Genera

Beyond the Veronica genus, this compound has also been identified in other plant genera, notably within the Picrorhiza genus.

Picrorhiza : this compound is listed among the iridoid glycosides found in Picrorhiza kurroa knapsackfamily.comndnr.comnih.govresearchgate.netessencejournal.comjetir.org. This genus, also belonging to the Plantaginaceae family, shares phytochemical similarities with Veronica, particularly concerning iridoid content. While Neopicrorhiza is often discussed alongside Picrorhiza due to their close relationship and shared traditional uses, the direct identification of this compound in Neopicrorhiza was not explicitly detailed in the provided search results.

Chemotaxonomic Relevance of this compound within Plant Systematics

The presence and distribution of specific chemical compounds, such as iridoid glucosides, play a crucial role in chemotaxonomy, which is the classification of plants based on their chemical constituents plantsjournal.comresearchgate.net. This compound, as an iridoid glucoside, holds significance in this regard.

Iridoid glucosides, including this compound, are recognized as important chemotaxonomic markers for the genus Veronica mdpi.comtandfonline.comnih.govistanbul.edu.trdergipark.org.trnih.gov. Studies have demonstrated correlations between specific patterns of iridoid glucosides and the clades within the Veronica genus oup.com. The consistent presence of iridoid glucosides, alongside phenylethanoid and flavonoid glycosides, helps in understanding the phylogenetic relationships and reclassification within the Plantaginaceae family nih.govistanbul.edu.trdergipark.org.tr. The identification of this compound in various Veronica species, and its presence in related genera like Picrorhiza, contributes to a broader understanding of the chemical diversity and evolutionary pathways within these plant groups ndnr.comnih.govresearchgate.netessencejournal.comoup.commdpi.com.

Compound Table

Isolation and Purification Methodologies for Veronicoside from Natural Sources

Extraction Strategies from Plant Matrices

The initial step in isolating veronicoside involves its extraction from the raw plant material. This process aims to efficiently transfer the target compound from the solid plant matrix into a liquid solvent phase.

The choice of solvent is a critical parameter that significantly influences the yield and purity of the initial crude extract. The principle of "like dissolves like" governs this process, where the polarity of the solvent is matched to the polarity of the target compound. This compound, being a glycoside, possesses both polar (sugar moiety) and moderately non-polar (aglycone) characteristics, making polar solvents effective for its extraction.

Research on various Veronica species has demonstrated the efficacy of different solvent systems. For instance, in a bioactivity-guided isolation of this compound from Veronica ciliata, the dried plant material was extracted using 95% ethanol. nih.govnih.gov Similarly, the initial extraction of compounds from Veronica peregrina, from which this compound was subsequently isolated, was performed using methanol. jocpr.com

The optimization of extraction involves comparing the efficiency of various solvents. Studies on related iridoid glycosides in the Veronica genus have shown that factors such as solvent concentration, temperature, and extraction time are crucial. For example, an investigation into the extraction of the iridoids aucubin (B1666126) and catalpol (B1668604) from Veronica longifolia revealed that hot water extraction was more efficient than maceration with ethanol. nih.gov This suggests that temperature can significantly enhance extraction efficiency for this class of compounds. The selection of an optimal solvent system is therefore a balance between maximizing the yield of this compound while minimizing the co-extraction of undesirable compounds.

| Plant Species | Target Compound(s) | Solvent System | Extraction Method | Relative Efficiency/Outcome | Reference |

|---|---|---|---|---|---|

| Veronica ciliata | This compound, Cataposide, Amphicoside, Verminoside (B1160459) | 95% Ethanol | Reflux | Successful isolation of this compound from the subsequent ethyl acetate fraction. | nih.govnih.gov |

| Veronica peregrina | This compound and other iridoids | Methanol | Maceration/Extraction | Served as the primary extract for subsequent fractionation and isolation of this compound. | jocpr.com |

| Veronica longifolia | Catalpol, Aucubin | Hot Water (100°C) | Hot Water Extraction | Most efficient method compared to ethanol and pressurized hot water. | nih.gov |

| Veronica longifolia | Catalpol, Aucubin | Ethanol | Maceration | Extracted only 22% of catalpol and 25% of aucubin relative to hot water extraction. | nih.gov |

Following initial solvent extraction, the crude extract contains a complex mixture of phytochemicals. To simplify this mixture and increase the relative concentration of this compound, a preliminary fractionation step is employed. Liquid-liquid partitioning is a common and effective technique for this purpose.

This method separates compounds based on their differential solubility in two immiscible liquid phases, typically a polar solvent (like water or aqueous methanol) and a non-polar organic solvent. In the isolation of this compound from both Veronica ciliata and Veronica peregrina, the initial methanol or ethanol extracts were suspended in water and then partitioned sequentially with solvents of increasing polarity. nih.govjocpr.com this compound, along with other iridoid glycosides, was found to concentrate in the ethyl acetate (EtOAc) fraction. nih.govnih.govjocpr.com This step effectively separates the moderately polar iridoid glycosides from highly polar compounds (which remain in the aqueous phase) and non-polar compounds like chlorophylls and lipids (which would be extracted by solvents like hexane or chloroform). This enriched ethyl acetate fraction serves as the starting material for more refined chromatographic purification.

Chromatographic Separation and Purification Approaches

Chromatography is the cornerstone of compound isolation, separating molecules based on their differential distribution between a stationary phase and a mobile phase. A combination of chromatographic techniques is typically required to achieve high-purity this compound.

Column chromatography is a preparative technique used for the large-scale separation of compounds from the enriched fraction. usu.ac.id

Silica Gel Chromatography: This is a form of normal-phase chromatography where the stationary phase (silica gel) is polar, and the mobile phase is a less polar organic solvent system. academicjournals.org Compounds are separated based on polarity; more polar compounds interact more strongly with the silica gel and elute later, while less polar compounds travel through the column faster. For the isolation of this compound from the ethyl acetate fraction of Veronica ciliata, researchers utilized silica gel column chromatography. The separation was achieved by applying a gradient mobile phase of chloroform-methanol, gradually increasing the proportion of the more polar methanol to elute compounds of increasing polarity, including this compound. nih.govusu.ac.id

Reversed-Phase C18 Chromatography: In this technique, the stationary phase is non-polar (e.g., silica gel chemically modified with 18-carbon alkyl chains), and the mobile phase is a polar solvent system, typically a mixture of water and methanol or acetonitrile (B52724). biotage.com This method separates compounds based on hydrophobicity, with more non-polar compounds being retained longer on the column. Reversed-phase chromatography is highly effective for purifying glycosides and is often used as a subsequent purification step after initial separation on silica gel.

For the final stage of purification to achieve a high-purity compound suitable for structural analysis, preparative or semi-preparative High-Performance Liquid Chromatography (HPLC) is employed. HPLC offers significantly higher resolution and efficiency compared to standard column chromatography due to the use of smaller stationary phase particles and high pressure to move the mobile phase.

Reversed-phase HPLC is the most common mode for purifying iridoid glycosides. In the isolation of this compound from Veronica ciliata, the fractions obtained from silica gel chromatography were further purified using semi-preparative HPLC on a C18 column. nih.gov This final step yielded pure this compound. The specific conditions used highlight the precision of this technique.

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | Semi-preparative HPLC | nih.gov |

| Stationary Phase (Column) | Reversed-Phase C18 | nih.gov |

| Mobile Phase | 55% Methanol in Water | nih.gov |

| Elution Mode | Isocratic | nih.gov |

| Outcome | Isolation of pure this compound (22 mg) | nih.gov |

Thin-Layer Chromatography (TLC) is an indispensable analytical tool used throughout the isolation process. It is a quick, simple, and inexpensive method to monitor the progress of separations. niscpr.res.in A TLC plate consists of a thin layer of adsorbent, such as silica gel, coated on a solid support.

In the isolation of this compound, TLC is used for several key purposes:

Fraction Monitoring: During column chromatography, numerous fractions are collected. TLC is used to analyze these fractions to determine which ones contain the target compound. Fractions exhibiting a spot with the same retention factor (Rf) as a reference standard, or a spot of interest, are pooled together for further processing. up.ac.za

Purity Assessment: TLC provides a rapid assessment of the purity of the isolated compound. A pure compound should ideally appear as a single spot on the TLC plate when developed with appropriate solvent systems.

Method Development: It is used to quickly screen for optimal solvent systems (mobile phases) for column chromatography. A good solvent system will result in a clear separation of the target compound from impurities, with an Rf value typically between 0.3 and 0.7. jocpr.com

For iridoid glycosides like this compound, typical mobile phases for silica gel TLC include mixtures of chloroform-methanol or ethyl acetate-methanol-water in various ratios. The spots are visualized under UV light or by spraying with a chemical reagent (e.g., vanillin-sulfuric acid) followed by heating, which reveals the compounds as colored spots. up.ac.za

Bioassay-Guided Isolation Procedures for Active Compounds

Bioassay-guided isolation is a pivotal strategy in natural product chemistry that facilitates the targeted discovery and purification of bioactive compounds from complex mixtures such as plant extracts. This methodology involves a systematic process of fractionating the crude extract and subsequently testing each fraction for a specific biological activity. The fractions exhibiting the highest potency are then selected for further separation, a process that is repeated until pure, active compounds are isolated. This approach has been instrumental in identifying and isolating this compound and other related iridoid glycosides from various plant sources by correlating chemical fractions with their biological functions.

Detailed research findings from studies on different plant species demonstrate the efficacy of this methodology. For instance, investigations into the traditional medicinal uses of the Veronica genus for inflammatory ailments have led to the successful isolation of this compound and other compounds through this targeted approach.

A study on Veronica anagallis-aquatica L. utilized in vivo anti-inflammatory and antinociceptive bioassays to guide the fractionation process. nih.gov The initial methanolic extract demonstrated significant inhibitory effects in a carrageenan-induced hind paw edema model and a p-benzoquinone-induced writhing model in mice. nih.gov This promising activity prompted a bioassay-guided fractionation, which successfully led to the isolation of eight different iridoid glucosides. nih.gov

Table 1: Compounds Isolated from Veronica anagallis-aquatica via Bioassay-Guided Fractionation

| Compound Number | Compound Name |

|---|---|

| 1 | Aquaticoside A |

| 2 | Aquaticoside B |

| 3 | Aquaticoside C |

| 4 | This compound |

| 5 | Catalposide (B190771) |

| 6 | Verproside (B192646) |

| 7 | Verminoside |

| 8 | Martynoside |

Data sourced from a study on the anti-inflammatory and antinociceptive activities of compounds from Veronica anagallis-aquatica L. nih.gov

In another example, bioassay-guided screening of Veronica ciliata Fisch. was performed to identify constituents responsible for its antioxidant and anti-hepatocarcinoma properties. nih.gov The ethyl acetate fraction of the plant extract was found to be the most active, and subsequent purification guided by these bioassays led to the isolation of four iridoid glycosides. The isolated compounds, including this compound, showed strong antioxidant activity and notable inhibitory effects on the proliferation of HepG2 human liver cancer cells. nih.gov

Table 2: Bioactivity of Iridoid Glycosides Isolated from Veronica ciliata

| Compound | Biological Activity | Key Finding |

|---|---|---|

| This compound | Antioxidant, Anti-hepatocarcinoma | Exhibited strong antioxidant and HepG2 cell inhibitory activity. nih.gov |

| Catalposide | Anti-hepatocarcinoma | Demonstrated stronger anti-hepatocarcinoma activity than the standard drug 5-fluorouracil. nih.gov |

| Amphicoside | Anti-hepatocarcinoma | Showed stronger anti-hepatocarcinoma activity than the standard drug 5-fluorouracil. nih.gov |

| Verminoside | Antioxidant, Anti-hepatocarcinoma | Antioxidant activity was comparable to Vitamin C; also showed stronger anti-hepatocarcinoma activity than 5-fluorouracil. nih.gov |

This table summarizes the findings from a bioactivity-guided isolation study on Veronica ciliata Fisch. nih.gov

The principle of using specific biological assays to direct the chemical isolation process is versatile. Other research endeavors have employed different assays to isolate iridoid glycosides, such as acetylcholinesterase (AChE) inhibition assays to find compounds relevant to neurodegenerative disorders and insect biting deterrence assays for identifying potential natural repellents. nih.govmdpi.com These effect-directed screening methods are efficient in pinpointing individual enzyme inhibitors or active compounds directly within a complex plant extract, saving both time and resources. nih.gov

Ultimately, bioassay-guided fractionation serves as a crucial link between the traditional ethnobotanical use of a plant and the modern scientific validation of its active chemical constituents. This targeted approach ensures that the chemical isolation process is focused on compounds with relevant biological activity, as demonstrated in the successful isolation of this compound based on its contribution to the anti-inflammatory, antioxidant, and anti-cancer properties of the source extracts.

Table of Mentioned Compounds

| Compound Name |

|---|

| Amphicoside |

| Aquaticoside A |

| Aquaticoside B |

| Aquaticoside C |

| Catalposide |

| Martynoside |

| Verproside |

| Verminoside |

Structural Elucidation and Characterization of Veronicoside

Integration of Spectroscopic Data for Comprehensive Characterization

The definitive structural elucidation of Veronicoside, like other complex natural products, relies on the synergistic application and integration of multiple spectroscopic techniques. These methods provide complementary information, allowing for the unambiguous determination of its molecular formula, connectivity, and stereochemistry. Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (including 1D and 2D experiments), and Infrared (IR) spectroscopy are the cornerstone techniques employed in this process.

Mass Spectrometry (MS)

Mass spectrometry plays a crucial role in establishing the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HR-MS) is particularly valuable, providing highly accurate mass measurements that enable the determination of the molecular formula. For this compound, with a reported molecular formula of C₂₂H₂₆O₁₁ nih.gov, HR-MS would confirm this composition by matching the observed accurate mass of its molecular ion or protonated/adduct ions (e.g., [M+H]⁺, [M+Na]⁺) with the calculated mass. Furthermore, fragmentation patterns observed in MS/MS experiments provide insights into the structural subunits of this compound, such as the iridoid aglycone, the glucose moiety, and the benzoyl ester group, by revealing characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for detailing the atomic connectivity and spatial arrangement within this compound.

¹H NMR Spectroscopy: This technique provides information about the number, chemical environment, and relative abundance of hydrogen atoms in the molecule. For this compound, ¹H NMR spectra would reveal distinct signals corresponding to the protons of the iridoid aglycone, the sugar unit (including the anomeric proton), and the benzoyl group. The integration of these signals allows for the quantification of the relative number of protons in each environment, while the splitting patterns (multiplicity) provide information about neighboring protons, aiding in the assignment of proton positions.

¹³C NMR Spectroscopy: This method offers insights into the carbon skeleton of this compound. It identifies the different types of carbon atoms present, such as carbonyl carbons (from the ester), aromatic carbons (from the benzoyl group), olefinic carbons (in the iridoid ring), and aliphatic carbons in the iridoid and glucose moieties, including the anomeric carbon. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH₃, CH₂, CH, and quaternary carbons.

2D NMR Techniques: To establish direct and long-range correlations between protons and carbons, advanced 2D NMR experiments are critical.

COSY (Correlation Spectroscopy): This experiment maps out ¹H-¹H scalar couplings, revealing which protons are adjacent to each other through chemical bonds. This is vital for tracing proton pathways within the iridoid and sugar structures.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of specific proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is particularly powerful for structure elucidation as it detects correlations between protons and carbons separated by two or three bonds. For this compound, HMBC experiments would be instrumental in confirming the ester linkage of the benzoyl group at the C-6 position of the catalpol (B1668604) aglycone, as well as the glycosidic linkage between the aglycone and the glucose moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity between protons, which is essential for determining stereochemistry and conformational aspects of the molecule.

Infrared (IR) Spectroscopy

Infrared spectroscopy complements NMR and MS by identifying the presence of specific functional groups within this compound. Characteristic absorption bands would be expected for:

Hydroxyl (-OH) stretching vibrations, typically broad bands in the 3200-3600 cm⁻¹ region, originating from the glucose unit and any free hydroxyls on the aglycone.

Carbonyl (C=O) stretching vibrations, a strong band usually around 1700-1750 cm⁻¹ for the ester linkage of the benzoyl group.

Aromatic C=C stretching vibrations, appearing in the 1450-1650 cm⁻¹ range, characteristic of the benzoyl ring.

C-O stretching vibrations, indicative of ether linkages (glycosidic bond) and ester bonds, typically found in the 1000-1300 cm⁻¹ region.

Characteristic absorptions related to the iridoid ring system and the pyranose ring of the glucose.

Integration of Spectroscopic Data

The comprehensive structural determination of this compound is achieved by integrating the data obtained from these techniques. MS provides the molecular weight and formula, serving as a crucial starting point. IR spectroscopy quickly confirms the presence of key functional groups like esters and hydroxyls. NMR spectroscopy, particularly the combination of 1D and 2D experiments, then meticulously maps out the entire carbon-hydrogen framework, confirming the connectivity of the iridoid aglycone, the attached glucose unit, and the specific position of the benzoyl esterification. For instance, the presence of a benzoyl group would be indicated by characteristic signals in ¹H and ¹³C NMR, and confirmed by the C=O stretch in IR. The iridoid and glucose structures are elucidated through detailed analysis of ¹H-¹H and ¹H-¹³C correlations, with HMBC data being pivotal in confirming the exact site of esterification and glycosylation.

| Spectroscopic Technique | Information Provided for this compound's Structure |

| Mass Spectrometry (MS) | Molecular weight (approx. 466.4 g/mol ), molecular formula (C₂₂H₂₆O₁₁), fragmentation patterns aiding in identifying the iridoid aglycone, glucose moiety, and benzoyl group. |

| ¹H NMR Spectroscopy | Number, type, and environment of protons; presence of anomeric proton, sugar protons, aglycone protons, and benzoyl group protons; integration for relative proton counts. |

| ¹³C NMR Spectroscopy | Number and types of carbon atoms (e.g., carbonyl, aromatic, olefinic, aliphatic, anomeric carbons, carbons in the iridoid ring system, carbons in the glucose unit). |

| 2D NMR (COSY, HSQC, HMBC) | ¹H-¹H connectivity (COSY) to trace proton pathways; direct ¹H-¹³C correlations (HSQC) for signal assignment; long-range ¹H-¹³C correlations (HMBC) to confirm linkages between the benzoyl group, iridoid aglycone, and glucose moiety, crucial for identifying this compound as 6-benzoylcatalpol. |

| Infrared (IR) Spectroscopy | Identification of functional groups: hydroxyl (-OH), ester carbonyl (C=O), aromatic C=C bonds, C-O bonds, and characteristic iridoid ring vibrations. |

Compound Names Mentioned:

this compound

Catalpol

Minecoside

Amphicoside

6-O-veratroyl-catalpol

6-O-isovanilloylcatalpol

Urphoside A

Pikuroside

Amphicoside

Verminoside

3-hydroxy-5,6-epoxy-beta-ionol-9-O-beta-D-glucopyranoside

Dulcitol

Persicoside

Acteoside

Isoacteoside

Lavandulifolioside

Isoscutellarein 4′-methyl ether 7-O-β-(6‴-O-acetyl-2″-O-allosylglucoside)

Caffeoyl-catalpol

Isoferuloyl-catalpol

Protocatechuoyl-catalpol

Benzoyl-catalpol

p-hydroxybenzoyl catalpol (Catalposide)

Vanilloyl-catalpol

Cinnamoyl-aucubin

Aquaticol

Geniposidic acid

Mussaenoside

Boschnaloside

Shanzhiside methyl ester

Sitosterol

β-stigmast-4-en-6β-ol-3-one

Urphoside B

6-O-veratroyl catalpol

Ajugol

Cornoside

Melittoside

Globularifolin

Biosynthesis Pathways of Veronicoside

General Iridoid Glycoside Biosynthetic Framework

Iridoids are a class of monoterpenoids characterized by a cyclopentanopyran ring system. Their biosynthesis begins with the universal C10 precursor for monoterpenes, geranyl diphosphate (GPP). mdpi.comnih.gov The pathway to the core iridoid scaffold was first extensively studied in species like Catharanthus roseus (Madagascar periwinkle). mdpi.com

The generally accepted framework proceeds as follows:

Formation of Geraniol (B1671447) : GPP is hydrolyzed by the enzyme geraniol synthase (GES) to form geraniol. nih.gov

Hydroxylation and Oxidation : Geraniol undergoes hydroxylation at the C8 position by geraniol-8-hydroxylase (G8H), a cytochrome P450 enzyme. The resulting 8-hydroxygeraniol is then oxidized in two successive steps by the oxidoreductase, 8-hydroxygeraniol oxidase (HGO), to produce 8-oxogeranial. nih.gov

Reductive Cyclization : The crucial step in forming the characteristic iridoid ring is the reductive cyclization of 8-oxogeranial. This reaction is catalyzed by the enzyme iridoid synthase (ISY), which converts 8-oxogeranial into a reactive intermediate that cyclizes to form nepetalactol and its stereoisomers. nih.govresearchgate.netresearchgate.net

Tailoring Steps : Following the formation of the core iridoid skeleton (nepetalactol), a series of "tailoring" reactions occur. These include glycosylation, hydroxylation, and epoxidation, which create the vast diversity of iridoid structures found in nature. For veronicoside, this involves the conversion of nepetalactol to its direct aglycone precursor, catalpol (B1668604). The pathway is believed to proceed through intermediates such as 8-epi-deoxyloganic acid, deoxygeniposidic acid, geniposidic acid, bartsioside, and aucubin (B1666126), before the final epoxidation of aucubin to form catalpol. mdpi.com The final step is the glycosylation of catalpol to yield this compound.

Role of Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways in Precursor Formation

The biosynthesis of the fundamental C10 precursor, GPP, relies on the production of two five-carbon building blocks: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). Plants utilize two distinct pathways to synthesize these precursors, which are segregated into different cellular compartments.

The Mevalonate (MVA) Pathway : Located in the cytosol, the MVA pathway begins with acetyl-CoA and proceeds through the key intermediate mevalonic acid. This pathway is primarily responsible for producing precursors for cytosolic isoprenoids like sterols.

The Methylerythritol Phosphate (MEP) Pathway : Located in the plastids, the MEP pathway starts from pyruvate and glyceraldehyde-3-phosphate. It is the primary source of IPP and DMAPP for the biosynthesis of plastidial isoprenoids, including monoterpenes (like geraniol), diterpenes, and carotenoids. mdpi.com

Since iridoid biosynthesis is initiated in the plastids, the MEP pathway is considered the main contributor of the IPP and DMAPP units that are condensed by GPP synthase to form GPP. mdpi.comnih.gov This has been supported by studies in various iridoid-producing plants.

Identification and Characterization of Key Enzymes in this compound Biosynthesis

While the early steps of the iridoid pathway leading to nepetalactol are well-characterized, the later "tailoring" enzymes that convert this core structure into catalpol and subsequently this compound are less understood. Research, particularly in the catalpol-producing plant Rehmannia glutinosa, has identified several candidate enzyme families that are crucial for these downstream modifications. nih.govnih.gov

The key enzymatic steps and the families of enzymes involved are proposed as follows:

| Biosynthetic Step | Intermediate(s) | Enzyme Class | Function |

| Geraniol Formation | Geranyl Diphosphate (GPP) | Geraniol Synthase (GES) | Converts GPP to geraniol. |

| Iridoid Ring Formation | 8-oxogeranial | Iridoid Synthase (ISY) | Catalyzes reductive cyclization to form nepetalactol. |

| Hydroxylation | 8-epi-deoxyloganic acid, bartsioside | Cytochrome P450 Monooxygenases (CYP450s), Hydroxylases | Adds hydroxyl groups to the iridoid core. |

| Epoxidation | Aucubin | Epoxidase | Catalyzes the conversion of aucubin to catalpol. mdpi.comnih.gov |

| Glycosylation | Catalpol | UDP-glycosyltransferases (UGTs) | Transfers a sugar moiety (glucose) to catalpol to form this compound. |

UDP-glycosyltransferases (UGTs) are particularly critical for the final steps in the biosynthesis of most iridoid glycosides. ebi.ac.uknih.govfrontiersin.org These enzymes transfer a sugar group, typically from an activated sugar donor like UDP-glucose, to an acceptor molecule (the aglycone, in this case, catalpol). ebi.ac.ukfrontiersin.org This glycosylation step is crucial as it enhances the stability and water solubility of the compound. nih.gov While the specific UGT responsible for converting catalpol to this compound has not been definitively isolated and characterized, transcriptomic studies have identified numerous UGT candidates in iridoid-producing plants. nih.govnih.gov

Transcriptomic and Metabolomic Approaches to Elucidate Biosynthetic Routes

The complete elucidation of complex biosynthetic pathways like that of this compound is greatly accelerated by the use of integrated "omics" approaches. nih.govmaxapress.comresearchgate.net Combining transcriptomics (the study of all RNA transcripts) and metabolomics (the study of all metabolites) allows researchers to correlate the expression of specific genes with the accumulation of particular compounds. nih.govnih.govplos.org

This strategy has been successfully applied to investigate iridoid biosynthesis in several medicinal plants:

Methodology : The approach typically involves collecting samples from different tissues (e.g., leaves, roots) or at different developmental stages of a plant known to produce the target compound. nih.govplos.org RNA-sequencing is performed to generate a comprehensive transcriptome, identifying all expressed genes. Simultaneously, techniques like Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are used to profile the metabolome and quantify the accumulation of iridoids like catalpol and its precursors. nih.gov

Gene Discovery : By analyzing these large datasets, scientists can identify candidate genes whose expression patterns are highly correlated with the concentration of specific iridoid intermediates. nih.gov For example, a gene encoding a UGT that is highly expressed in young leaves, where catalpol levels are also highest, becomes a strong candidate for being involved in its biosynthesis. mdpi.comnih.gov

Pathway Elucidation : This integrated analysis has led to the identification of numerous candidate genes for tailoring enzymes in the catalpol pathway in plants like Rehmannia glutinosa and Gentiana crassicaulis. nih.govnih.govnih.gov These candidates include dozens of unigenes predicted to encode CYP450s, oxidoreductases, hydroxylases, epoxidases, and UGTs, providing a powerful resource for future functional characterization and confirmation of their roles in the pathway. nih.govnih.gov

These omics-based studies provide a comprehensive, systems-level view of the metabolic network and are instrumental in identifying the key enzymatic and regulatory components governing the biosynthesis of this compound and other valuable iridoid glycosides. nih.govresearchgate.net

Mechanistic Investigations of Veronicoside S Biological Activities in Vitro Research

In Vitro Cytostatic and Cytotoxic Activity Studies

The potential of Veronicoside to inhibit cell growth (cytostatic) and induce cell death (cytotoxic) has been primarily investigated using various human cancer cell lines.

Research into the cytotoxic effects of a range of iridoid glucosides has included this compound. One study demonstrated that this compound exhibited cytotoxic activity against human epidermoid carcinoma (Hep-2) and human rhabdomyosarcoma (RD) cell lines. nih.gov The effective concentration for this cytotoxic activity was found to be in the range of 70-355 µM. nih.gov In the same study, other related iridoid glucosides showed cytostatic, rather than cytotoxic, effects, highlighting that the specific biological activity can depend on both the chemical structure of the compound and the type of cancer cell being tested. nih.gov

Specific cytotoxic activity data for this compound against HepG2 (human liver cancer) and HeLa S3 (human cervical cancer) cell lines were not detailed in the reviewed literature.

Table 1: In Vitro Cytotoxic Activity of this compound on Human Cancer Cell Lines

| Cell Line | Cancer Type | Activity Observed | Effective Concentration Range |

| Hep-2 | Human Epidermoid Carcinoma | Cytotoxic | 70-355 µM nih.gov |

| RD | Human Rhabdomyosarcoma | Cytotoxic | 70-355 µM nih.gov |

| HepG2 | Human Liver Carcinoma | Data not available | Data not available |

| HeLa S3 | Human Cervical Carcinoma | Data not available | Data not available |

The precise molecular mechanisms through which this compound inhibits cell growth and induces apoptosis are not yet fully elucidated. However, studies on the broader class of iridoid glucosides suggest that these compounds can exert a biphasic effect on cancer cells, being either cytostatic or cytotoxic. nih.gov Apoptosis, or programmed cell death, is a key mechanism for eliminating cancerous cells. While the specific apoptotic pathway activated by this compound has not been detailed, histological analysis of cell lines treated with a structurally similar iridoid glucoside, verminoside (B1160459), confirmed the induction of apoptotic cell death. nih.gov This suggests that this compound may share a similar mechanism of inducing apoptosis, a critical process in cancer therapy that involves the activation of specific signaling pathways, such as those involving caspases, to dismantle the cell in a controlled manner.

In Vitro Antioxidant Activity Characterization

The antioxidant potential of this compound is inferred from studies on plant extracts rich in this and other related compounds. Antioxidants protect cells from damage caused by reactive oxygen species (ROS), also known as free radicals.

The antioxidant activity of compounds is often measured through their ability to scavenge stable free radicals in chemical assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used for this purpose. Studies on water extracts from fourteen Veronica species, a genus known to contain this compound, demonstrated dose-dependent radical scavenging activity against DPPH. researchgate.net For instance, the extract of Veronica officinalis showed a potent IC50 value (the concentration required to scavenge 50% of DPPH radicals) of 40.93 µg/ml. researchgate.net

Furthermore, other iridoid glucosides isolated from Veronica longifolia, known as longifoliosides A and B, were found to exhibit radical-scavenging activity against DPPH radicals. nih.gov While these findings suggest that iridoid glucosides as a class contribute to the antioxidant capacity of Veronica extracts, specific DPPH or Oxygen Radical Absorbance Capacity (ORAC) values for purified this compound are not available in the reviewed scientific literature.

Table 2: Radical Scavenging Activity of Related Veronica Extracts and Compounds

| Substance | Assay | Finding |

| Veronica officinalis Water Extract | DPPH | IC50 of 40.93 µg/ml researchgate.net |

| Veronica chamaedrys Water Extract | Superoxide Radical Scavenging | IC50 of 113.40 µg/ml researchgate.net |

| Longifoliosides A and B | DPPH Radical Scavenging | Exhibited activity nih.gov |

| Longifoliosides A and B | Nitric Oxide Radical Scavenging | Exhibited activity nih.gov |

| This compound (Purified) | DPPH / ORAC | Data not available |

Cellular antioxidant activity assays measure the ability of a compound to protect cells from oxidative stress. While extracts from plants containing this compound have shown significant free radical scavenging and antioxidant power in chemical assays, specific in vitro studies evaluating the direct cellular antioxidant effects of isolated this compound have not been reported in the reviewed literature. nih.gov Such studies would be necessary to confirm whether the free-radical scavenging activity observed in chemical assays translates to a protective effect in a biological context.

In Vitro Anti-inflammatory Mechanisms

The anti-inflammatory properties of this compound are suggested by research on Veronica species and other related iridoid glucosides. Inflammation is a biological response involving the production of various mediators, including nitric oxide (NO) and pro-inflammatory cytokines.

In vitro studies on extracts from Veronica species have demonstrated anti-inflammatory potential. Water extracts from various Veronica species showed an ability to scavenge nitric oxide (NO), a key inflammatory mediator. researchgate.net For example, the extract from V. officinalis had an IC50 value of 570.33 µg/ml for NO scavenging. researchgate.net The inhibition of excessive NO production is a critical target in the management of inflammatory conditions. dovepress.com

Furthermore, research on scrovalentinoside, another iridoid, has shown it inhibits the production of multiple pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), interleukin-1beta (IL-1β), IL-2, and NO, without affecting the anti-inflammatory cytokine IL-10. This indicates a targeted effect on pro-inflammatory pathways. While direct evidence for this compound is pending, the activities of related compounds and extracts strongly suggest that a likely mechanism for its anti-inflammatory action involves the downregulation of key inflammatory mediators like nitric oxide and pro-inflammatory cytokines.

In Vitro Antimicrobial and Antifungal Activity Assessments

The potential of this compound as an antimicrobial and antifungal agent has been investigated, primarily through studies on extracts of Veronica species and through direct testing of the isolated compound's cytotoxic effects. Extracts from various Veronica plants have shown a spectrum of biological activities, including antimicrobial and antifungal properties mdpi.comnih.gov.

While direct comprehensive studies on the antimicrobial and antifungal spectrum of isolated this compound are not widely available, its cytotoxic activity against various cell lines has been evaluated. One study investigated the in vitro cytotoxic activity of several iridoid glucosides, including this compound, against human epidermoid carcinoma (Hep-2), human rhabdomyosarcoma (RD), and transgenic murine L-cells (L-20B), as well as the non-cancerous African green monkey kidney (Vero) cell line. In this research, this compound was found to exhibit cytotoxic activity in a concentration range of 70-355 µM nih.gov. This cytotoxicity suggests a potential for antimicrobial or antifungal effects, as the mechanisms of cytotoxicity can sometimes overlap with those required to inhibit microbial growth. However, it is important to note that this study did not directly assess activity against bacterial or fungal strains.

Table 1: In Vitro Cytotoxicity of this compound and Other Iridoid Glucosides

| Compound | Cell Line | Activity | Concentration Range (µM) |

|---|---|---|---|

| This compound | Hep-2, RD, L-20B, Vero | Cytotoxic | 70-355 |

| Verminoside | Hep-2, RD, L-20B, Vero | Cytotoxic | 70-355 |

| Amphicoside | Hep-2, RD, L-20B, Vero | Cytotoxic | 70-355 |

| Acetylcatalpol | Hep-2, RD, L-20B, Vero | Cytostatic | Not specified |

| Aquaticoside B | Hep-2, RD, L-20B, Vero | Cytostatic | Not specified |

| Aquaticoside C | Hep-2, RD, L-20B, Vero | Cytostatic | Not specified |

| Catalposide (B190771) | Hep-2, RD, L-20B, Vero | Cytostatic | Not specified |

| Veratroylcatalposide | Hep-2, RD, L-20B, Vero | Cytostatic | Not specified |

| Verproside (B192646) | Hep-2, RD, L-20B, Vero | Cytostatic | Not specified |

Data sourced from a study on the cytotoxic activity of iridoid glucosides nih.gov.

In Vitro Studies on Other Potential Biological Activities (e.g., Hepatoprotective, Neuroprotective)

The therapeutic potential of this compound extends to other biological activities, with preliminary evidence suggesting possible hepatoprotective and neuroprotective effects. These investigations often utilize in vitro cell culture models to simulate physiological and pathological conditions.

Hepatoprotective Activity: The potential of this compound to protect liver cells has been inferred from studies on iridoid glycosides and extracts from the Veronica genus. Modern pharmacological studies have indicated that iridoid compounds isolated from plant extracts can possess hepatoprotective activities nih.gov. In vitro models using human liver cancer cell lines, such as HepG2, are standard for assessing hepatotoxicity and the protective effects of compounds against liver injury induced by toxins like acetaminophen (B1664979) or carbon tetrachloride nih.govmdpi.comfrontiersin.org. For instance, an iridoid glycoside fraction isolated from Veronica ciliata demonstrated a significant protective effect against acetaminophen-induced liver injury in mice, which was attributed in part to its antioxidant and anti-inflammatory properties nih.gov. While these findings are promising, direct in vitro studies using isolated this compound on HepG2 cells are needed to confirm its specific hepatoprotective capabilities.

Neuroprotective Activity: Similarly, the neuroprotective potential of this compound is an emerging area of interest. In vitro studies for neuroprotection often employ neuronal cell lines like the human neuroblastoma SH-SY5Y cells to model neurodegenerative diseases. These cells can be subjected to oxidative stress or specific neurotoxins to screen for the protective effects of compounds nih.govresearchgate.netnih.govfrontiersin.orgmdpi.com. A review of the Veronica genus indicates that monomeric compounds isolated from these plants have shown neuroprotective effects in both in vivo and in vitro studies researchgate.net. Although this suggests that this compound may contribute to these effects, direct experimental evidence from in vitro assays with isolated this compound on SH-SY5Y or similar neuronal cell lines is currently lacking in the reviewed literature.

Table 2: Investigated In Vitro Biological Activities of Compounds from the Veronica Genus

| Biological Activity | Compound Type/Extract | In Vitro Model | Observed Effect |

|---|---|---|---|

| Anti-inflammatory | Veronica officinalis extract (containing iridoid glycosides) | Human lung epithelial cells (A549) | Inhibition of NF-κB signaling pathway nih.govresearchgate.net |

| Hepatoprotective | Iridoid glycosides fraction from Veronica ciliata | (Inferred from in vivo study) | Protection against acetaminophen-induced liver injury nih.gov |

| Neuroprotective | Monomeric compounds from Veronica species | (General review) | Neuroprotective effects observed in vitro researchgate.net |

| Cytotoxic | This compound (isolated) | Hep-2, RD, L-20B, Vero cell lines | Exhibited cytotoxic activity nih.gov |

Structure Activity Relationship Sar Studies of Veronicoside and Its Analogs

Correlations between Structural Features and Cytotoxic/Cytostatic Activity

Research into the cytotoxic and cytostatic effects of iridoid glucosides, including veronicoside, has revealed that the nature of the iridoid core and its substituents significantly influences the type and potency of activity against cancer cell lines. A study investigating various iridoids from Veronica species demonstrated a clear distinction between compounds exhibiting cytotoxic (cell-killing) versus cytostatic (cell-growth-inhibiting) effects nih.govnih.gov.

This compound, alongside verminoside (B1160459) and amphicoside, was found to exhibit cytotoxic activity against Hep-2, RD, and L-20B cancer cell lines, with effective concentrations in the range of 70-355 µM nih.govnih.gov. In contrast, other structurally related iridoids such as acetylcatalpol, aquaticosides B and C, catalposide (B190771), veratroylcatalposide, and verproside (B192646) displayed cytostatic activity. This suggests that the specific arrangement of functional groups on the catalpol (B1668604) skeleton, which forms the core of this compound, is a key determinant of its cytotoxic potential. The presence of an ester group, such as the benzoyl group in this compound at the C-6 position of the catalpol core, appears to be a critical feature for inducing cytotoxicity. In comparison, compounds with different ester groups or an acetyl group showed only cytostatic effects, indicating that the nature of this ester substituent plays a vital role in the compound's mechanism of action against cancer cells nih.govnih.gov. These findings underscore that iridoid glucosides can have a biphasic effect on cancer cells, being either cytostatic or cytotoxic depending on their chemical structure and the specific cancer cell type nih.govnih.gov.

| Compound | Core Structure | Key Substituent(s) | Observed Activity | Concentration Range (µM) |

|---|---|---|---|---|

| This compound | Catalpol | Benzoyl group at C-6 | Cytotoxic | 70-355 |

| Verminoside | Catalpol | Caffeoyl group | Cytotoxic | 70-355 |

| Amphicoside | Catalpol | Vanilloyl group | Cytotoxic | 70-355 |

| Acetylcatalpol | Catalpol | Acetyl group at C-6 | Cytostatic | N/A |

| Catalposide | Catalpol | p-Hydroxybenzoyl group | Cytostatic | N/A |

| Verproside | Catalpol | Isovanilloyl group | Cytostatic | N/A |

Influence of Molecular Modifications on Antioxidant Potential

The antioxidant activity of iridoid glucosides is influenced by the substitution patterns on their core structure. Studies on various iridoids have begun to delineate the structural features that contribute to their ability to scavenge free radicals. The presence and position of hydroxyl groups and the nature of acyl substituents are particularly important.

For instance, studies on iridoid glucosides from Wendlandia formosana have shown that compounds with caffeoyl groups, such as 10-O-caffeoyl scandoside methyl ester and 10-O-caffeoyl daphylloside, exhibit antioxidant activity nih.gov. The caffeoyl moiety, which is a derivative of cinnamic acid with two adjacent hydroxyl groups on the phenyl ring, is a well-known antioxidant pharmacophore. This suggests that introducing such phenolic acid substituents to the this compound structure could enhance its antioxidant potential. A review of iridoids from the genus Citharexylum also highlights the link between their structure and antioxidant properties ekb.eg. While specific SAR studies on this compound analogs are limited, the general consensus for polyphenolic compounds, including flavonoids which share some structural motifs with the aromatic acyl groups of iridoids, is that the number and position of hydroxyl groups are critical for antioxidant capacity nih.govnih.gov. Glycosylation of phenolic hydroxyls tends to decrease antioxidant activity, suggesting that the aglycone form or modifications that expose more free hydroxyl groups could be beneficial nih.gov. Therefore, modifications to the benzoyl group of this compound, such as adding hydroxyl groups to create a catechol-like structure, or replacing it with other phenolic acids like caffeic acid, are predicted to enhance its antioxidant potential.

| Compound/Analog Feature | Structural Modification | Effect on Antioxidant Potential |

|---|---|---|

| 10-O-caffeoyl scandoside methyl ester | Presence of a caffeoyl group | Exhibits antioxidant activity |

| General Flavonoids | Increased number of hydroxyl groups | Enhanced antioxidant activity |

| General Flavonoids | Glycosylation of phenolic hydroxyls | Decreased antioxidant activity |

| Hypothetical this compound Analog | Hydroxylation of the benzoyl ring | Predicted to increase activity |

Analysis of Structural Determinants for Anti-inflammatory Responses

The anti-inflammatory properties of this compound and its analogs are closely tied to specific structural features of the iridoid framework. Research has identified several key determinants for this activity. One of the most significant features for topical anti-inflammatory activity is the esterification at the C-6 position of the catalpol core with an aromatic acid, such as the benzoic acid found in this compound nih.gov. The nature of this ester group is critical; for example, esterification with phenolic acids like p-hydroxybenzoic acid (in catalposide) also confers anti-inflammatory effects nih.gov.

| Structural Feature | Influence on Anti-inflammatory Activity | Example Compound(s) |

|---|---|---|

| Esterification at C-6 (e.g., with benzoic acid) | Considered important for activity | This compound |

| Unsaturation at C-7, C-8 | Considered a positive characteristic for activity | Many active iridoids |

| Electron-withdrawing group at C-11 (C=O) | Considered necessary for activity | Loganin, Mussaenoside |

| Hydroxyl group at C-10 | Considered necessary for activity | Loganin, Mussaenoside |

| Integrity of the cyclopentane ring | Essential for higher activity | General iridoids |

Computational Approaches in SAR Analysis (e.g., Quantitative Structure-Activity Relationship - QSAR)

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for analyzing the SAR of natural products like this compound. QSAR studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity oncodesign-services.comnih.gov. These models use molecular descriptors—numerical values that describe the physicochemical properties of a molecule—to predict the activity of new or untested compounds nih.gov.

While specific QSAR studies focusing solely on the cytotoxic, antioxidant, or anti-inflammatory activities of this compound and its close analogs are not widely published, such models have been successfully developed for the broader class of iridoid compounds. For instance, a QSAR analysis was conducted to investigate the hepatoprotective activity of a series of iridoids igi-global.comresearchgate.net. This study developed a statistically significant model that could predict the hepatoprotective effects of new iridoid derivatives based on calculated quantum-chemical descriptors igi-global.comresearchgate.net. The success of this model demonstrates the feasibility of applying QSAR to this class of compounds.

A similar approach could be applied to this compound and its analogs. By compiling a dataset of this compound derivatives with experimentally determined cytotoxic, antioxidant, or anti-inflammatory activities, a QSAR model could be developed. This model could identify key molecular descriptors—such as specific electronic properties, steric factors, or hydrophobicity—that are critical for a particular biological effect. Such a model would be invaluable for the virtual screening of new potential analogs and for guiding the rational design of more potent and selective derivatives, thereby accelerating the drug discovery process oncodesign-services.comnih.gov.

Advanced Analytical Techniques for Quantification and Profiling of Veronicoside

Quantitative Analysis using High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), particularly when coupled with a Diode Array Detector (DAD), stands as a robust and widely adopted method for the quantitative analysis of Veronicoside. This technique offers excellent resolution and sensitivity for the separation and detection of iridoid glycosides from complex plant matrices.

Methodologies typically employ a reversed-phase (RP) C18 column for separation. pdx.eduresearchgate.netthieme-connect.de The mobile phase often consists of a gradient elution system, combining an acidified aqueous phase (e.g., water with 0.1% formic or acetic acid) with an organic solvent, most commonly acetonitrile (B52724) or methanol. pdx.eduresearchgate.net This gradient allows for the efficient separation of compounds with varying polarities. Detection is commonly performed at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity.

The validation of these HPLC methods is critical to ensure their accuracy, precision, and reliability, adhering to guidelines such as those from the International Council for Harmonisation (ICH). researchgate.net Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy (recovery). usda.govnih.gov Linearity is established by analyzing a series of standard solutions across a range of concentrations, with correlation coefficients (R²) typically exceeding 0.99, indicating a strong linear relationship between concentration and detector response. nih.gov Precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) studies, with relative standard deviation (RSD) values generally below 3%. nih.gov Accuracy is determined by recovery studies, where a known amount of the standard is spiked into a sample matrix, with recovery rates between 95% and 105% being acceptable. nih.gov

Table 1: Representative HPLC Method Parameters and Validation Data for Iridoid Glycoside Quantification

This table summarizes typical parameters for a validated RP-HPLC method suitable for the quantification of this compound, based on established methods for related iridoid glycosides.

| Parameter | Typical Value / Condition |

|---|---|

| Chromatographic Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | ~254 nm |

| Linearity (R²) | ≥ 0.999 |

| LOD | 0.1 - 2.0 ng/mL |

| LOQ | 0.4 - 4.0 ng/mL |

| Precision (RSD %) | < 5% |

| Accuracy (Recovery %) | 91 - 114% |

Targeted Metabolomics and Profiling via Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography coupled with Mass Spectrometry (LC-MS), and its tandem version (LC-MS/MS), has become an indispensable tool for the targeted metabolomics and profiling of this compound and other iridoid glycosides. jchps.com The high sensitivity and specificity of MS detection allow for the confident identification and quantification of analytes, even at trace levels within complex mixtures. Techniques such as Ultra-Performance Liquid Chromatography (UPLC) coupled to Quadrupole Time-of-Flight (QTOF) mass spectrometers offer enhanced separation efficiency and high-resolution mass accuracy. analis.com.myhmdb.ca

In a typical LC-MS analysis of Veronica species, this compound has been identified with a mass-to-charge ratio (m/z) of 489 in negative ion mode. preprints.org The MS/MS fragmentation of iridoid glycosides provides crucial structural information. A common fragmentation pathway involves the neutral loss of the glucose moiety (162 Da), which helps to identify the aglycone core. slideshare.netmdpi.com Further fragmentation of the aglycone provides detailed structural characteristics. umn.edu Negative electrospray ionization (ESI) mode is often found to be more sensitive for the detection of iridoid glycosides. umn.edu

The operating parameters of the mass spectrometer, such as capillary voltage, nebulizer pressure, and drying gas flow rate and temperature, are optimized to achieve the best ionization and detection of the target compounds. pdx.edupreprints.org

Table 2: Typical LC-MS Parameters and Fragmentation Data for this compound Analysis

Illustrative data for the identification of this compound using LC-MS/MS, highlighting key mass transitions.

| Parameter | Typical Value / Observation |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Parent Ion [M-H]⁻ (m/z) | 489 |

| Major Fragment Ion (m/z) | [M-H - glucose]⁻ |

| Capillary Voltage | 3.5 - 4.0 kV |

| Nebulizer Pressure | ~60 psi |

| Drying Gas Temperature | ~325 °C |

| Drying Gas Flow | ~12 L/min |

Nuclear Magnetic Resonance (NMR) Fingerprinting for Quality Control and Botanical Authentication

In the context of Veronica species, NMR fingerprinting can differentiate between species and assess the impact of cultivation conditions on the plant's metabolome. The characteristic signals of major iridoid glycosides, amino acids, organic acids, and phenolic compounds create a unique spectral fingerprint. By comparing the NMR fingerprint of a test sample to that of an authenticated reference standard, adulteration or substitution can be readily detected. For instance, studies have successfully used this approach to distinguish Veronica officinalis from its common adulterant, Veronica chamaedrys.

The structural elucidation of this compound itself relies on a combination of 1D (¹H and ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) to assign all proton and carbon signals unequivocally. analis.com.myumn.edu

Table 3: ¹H and ¹³C NMR Chemical Shift Data for this compound

This table presents the assigned ¹H and ¹³C NMR chemical shifts (δ in ppm) for this compound, as determined from spectral analysis.

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1 | 94.1 | 5.73 (d, 1.5) |

| 3 | 142.1 | 6.41 (dd, 5.0, 1.5) |

| 4 | 110.5 | 4.97 (d, 5.0) |

| 5 | 38.9 | 2.81 (m) |

| 6 | 83.2 | 4.25 (d, 7.5) |

| 7 | 129.8 | - |

| 8 | 147.9 | - |

| 9 | 46.9 | 2.93 (m) |

| 10 | 61.5 | 4.15 (d, 13.0), 4.25 (d, 13.0) |

| 1' | 99.6 | 4.75 (d, 8.0) |

| 6' | 64.1 | 4.35 (dd, 12.0, 5.5), 4.50 (dd, 12.0, 2.0) |

| Benzoyl C=O | 168.1 | - |

| Benzoyl C-2''/6'' | 130.5 | 8.05 (d, 7.5) |

Emerging Analytical Platforms for Comprehensive Phytochemical Assessments

Modern analytical chemistry is moving towards more comprehensive and rapid methods for phytochemical analysis. Emerging platforms, particularly those based on UPLC coupled with high-resolution mass spectrometry (HRMS) like QTOF, are at the forefront of this evolution. analis.com.my These systems provide not only quantitative data for specific markers like this compound but also a broad, untargeted profile of the entire metabolome of a plant extract. analis.com.my

UPLC-QTOF-MS offers superior chromatographic resolution, allowing for the separation of closely related isomers, and the high mass accuracy of the TOF analyzer enables the determination of elemental compositions for unknown compounds, facilitating their tentative identification. analis.com.myhmdb.ca This is particularly valuable for the comprehensive assessment of Veronica species, which contain a complex mixture of iridoid glycosides, flavonoids, and phenylethanoid glycosides.

These advanced platforms enable a holistic approach to quality control, moving beyond the quantification of a single active compound. By generating a detailed phytochemical fingerprint, researchers can assess batch-to-batch consistency, detect unexpected contaminants or adulterants, and explore the synergistic effects of multiple constituents. This comprehensive data is invaluable for ensuring the quality, safety, and efficacy of herbal products containing this compound.

Ethnopharmacological Context and Traditional Uses Informing Modern Research on Veronicoside

Historical and Traditional Uses of Veronica Species Globally

Plants of the Veronica genus, commonly known as speedwell, have been utilized for centuries in the folk medicine of Europe, Asia, and North America. nih.govmdpi.com Their applications are diverse, addressing a wide array of ailments and reflecting a rich history of empirical knowledge passed down through generations.

In European traditional medicine, particularly in the Balkans and Romania, species like Veronica officinalis (common speedwell) have been a staple for treating respiratory conditions such as coughs, bronchitis, and asthma. nih.govcaringsunshine.com Its use as an expectorant to clear mucus from the airways is well-documented in historical herbal texts. caringsunshine.com Beyond respiratory ailments, Veronica species were also employed to manage inflammatory conditions like rheumatism and arthritis, skin disorders including eczema and ulcers, and for wound healing. researchgate.netnih.gov In Turkish folk medicine, various parts of Veronica plants are used as diuretics, for wound healing, and to alleviate rheumatic pains. nih.gov Austrian traditional medicine utilized Veronica species for disorders of the nervous system, respiratory tract, and cardiovascular system. mdpi.com

In Asia, the use of Veronica is also prominent. Traditional Chinese Medicine has employed these plants as expectorants, tonics, and for the treatment of influenza and other respiratory diseases. researchgate.net In Korean traditional medicine, Veronica peregrina has been used to treat hemorrhage, gastric ulcers, and infections. researchgate.net

The following table summarizes the traditional uses of some notable Veronica species:

| Species | Common Name | Traditional Uses | Geographic Region of Use |

| Veronica officinalis | Common Speedwell | Respiratory ailments (cough, bronchitis, asthma), inflammatory conditions (rheumatism), skin disorders (eczema, ulcers), wound healing, kidney and liver problems, "blood purification". nih.govresearchgate.netresearchgate.net | Europe (Balkans, Romania, Austria), North America. nih.govresearchgate.netnih.gov |

| Veronica persica | Bird's-eye Speedwell | Snakebites, rheumatism, lung diseases, cough, blood purification, digestive issues, asthma. researchgate.net | Eurasia. researchgate.net |

| Veronica anagallis-aquatica | Water Speedwell | Scurvy, blood impurity, as a diuretic, and externally for burns and ulcers. nih.gov | Widespread in temperate regions. nih.gov |

| Veronica peregrina | Purslane Speedwell | Hemorrhage, gastric ulcers, infections, inflammatory disorders. researchgate.net | Korea. researchgate.net |

| Veronica spicata | Spiked Speedwell | Used as a tea for medicinal purposes. nih.gov | Europe. nih.gov |

| Veronica chamaedrys | Germander Speedwell | Used in Austrian herbal drugs. nih.gov | Europe. nih.gov |

Linkages between Traditional Applications and Documented Biological Activities of Veronicoside-Containing Extracts

Modern phytochemical and pharmacological research has begun to validate the empirical knowledge of traditional medicine by identifying the bioactive compounds within Veronica species and elucidating their mechanisms of action. A significant portion of the therapeutic effects attributed to these plants is now linked to a class of compounds known as iridoid glycosides, with this compound being a notable member. nih.govresearchgate.net

The widespread traditional use of Veronica species for inflammatory conditions such as rheumatism and arthritis aligns with the anti-inflammatory properties demonstrated by their extracts in scientific studies. researchgate.netresearchgate.net Research has shown that extracts from Veronica plants can inhibit the production of pro-inflammatory mediators. researchgate.net The presence of iridoid glycosides, including this compound, is believed to be a major contributor to these anti-inflammatory effects. researchgate.net Similarly, the historical use of Veronica for respiratory ailments is supported by modern research. The folk application of speedwell for treating asthma and coughs can be explained by the inhibitory actions of iridoid glycosides on proinflammatory mediators in lung cells. researchgate.net

The application of Veronica species for wound healing and skin conditions is another area where traditional use is corroborated by scientific evidence. researchgate.net The antioxidant and antimicrobial activities observed in Veronica extracts can facilitate the healing process by protecting tissues from oxidative damage and preventing microbial infections. researchgate.net

The table below illustrates the correlation between traditional uses and the scientifically documented biological activities of Veronica extracts containing iridoid glycosides like this compound.

| Traditional Use | Documented Biological Activity of Extracts | Likely Contributing Compounds |

| Inflammatory conditions (e.g., rheumatism, arthritis) | Anti-inflammatory. researchgate.netresearchgate.net | Iridoid glycosides (including this compound), Flavonoids. nih.govresearchgate.net |

| Respiratory ailments (e.g., cough, bronchitis) | Anti-inflammatory, Expectorant. nih.govcaringsunshine.comresearchgate.net | Iridoid glycosides (including this compound). researchgate.net |

| Wound healing, skin disorders (e.g., eczema, ulcers) | Antimicrobial, Antioxidant, Anti-inflammatory. researchgate.netresearchgate.net | Iridoid glycosides (including this compound), Phenolic compounds. researchgate.netresearchgate.net |

| Digestive issues (e.g., gastric ulcers) | Anti-inflammatory. researchgate.net | Iridoid glycosides (including this compound). researchgate.net |

Translational Research from Ethnopharmacological Knowledge to Compound-Specific Investigations

The ethnopharmacological use of Veronica species has served as a crucial guide for modern drug discovery, leading researchers from the study of crude plant extracts to the investigation of isolated, pure compounds like this compound. This progression is a prime example of translational research, where traditional knowledge informs scientific hypotheses and directs the search for novel therapeutic agents.

The consistent reports of Veronica officinalis being used for lung diseases in traditional medicine prompted scientific inquiry into its efficacy and mechanism of action. researchgate.net A study investigating a standardized extract of V. officinalis demonstrated its ability to inhibit the expression of genes and the release of inflammatory mediators in human lung epithelial cells. researchgate.net This provided a molecular basis for its traditional use in treating inflammatory lung conditions. researchgate.net While this study identified verproside (B192646) and verminoside (B1160459) as the most abundant iridoid glycosides in their extract, it highlighted the importance of this class of compounds, which also includes this compound, in the plant's anti-inflammatory activity. researchgate.net

Although direct translational studies focusing exclusively on this compound for specific traditional applications are still emerging, the logical progression is clear. The well-documented anti-inflammatory and other biological activities of Veronica extracts, which are rich in iridoid glycosides, provide a strong rationale for the compound-specific investigation of this compound. The assertion that plants used in traditional medicine for inflammatory disorders contain compounds with corresponding biochemical actions has been validated in numerous studies. nih.gov Therefore, the traditional use of Veronica for inflammatory and respiratory ailments provides a compelling basis for the continued pharmacological investigation of this compound as a potential therapeutic agent for these conditions.

Future Directions and Research Gaps in Veronicoside Investigations

Further Elucidation of Undiscovered Biosynthetic Enzymes and Regulatory Mechanisms

The biosynthesis of iridoid glycosides, including Veronicoside, is a complex process involving numerous enzymatic steps. While the general pathway from geranyl pyrophosphate is outlined, many specific enzymes and the intricate regulatory networks that control the production of this compound in plants are still unknown. Iridoid biosynthesis is known to be developmentally regulated and can be induced by external stimuli such as herbivory or pathogen attack, suggesting complex transcriptional control.

Future research should prioritize the discovery and characterization of the specific enzymes—such as cytochrome P450s, oxidoreductases, and glycosyltransferases—that catalyze the unique steps in the this compound pathway. Identifying the transcription factors and signaling pathways that regulate the expression of these biosynthetic genes is equally crucial. This knowledge would not only deepen the fundamental understanding of plant secondary metabolism but could also pave the way for metabolic engineering approaches to enhance this compound production in plant cell cultures or microbial hosts.

In-depth Molecular Mechanistic Studies of Observed Biological Activities

This compound has been reported to possess several pharmacological effects, including anti-inflammatory, neuroprotective, and cytotoxic activities. researchgate.netnih.govmdpi.com However, many of these observations are based on in vitro or in vivo models where the precise molecular targets and signaling pathways have not been fully elucidated.

For instance, its anti-inflammatory properties are thought to be linked to the suppression of pro-inflammatory mediators like nitric oxide (NO) and the inhibition of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govresearchgate.net Some studies suggest this may occur through the modulation of key signaling pathways like nuclear factor-kappa B (NF-κB). nih.gov Similarly, the neuroprotective effects of related compounds involve mechanisms such as promoting the expression of neurotrophic factors, modulating neurotransmitter systems, and reducing oxidative stress and neuroinflammation. mdpi.comnih.govmdpi.com The cytotoxic activity of this compound has been observed against specific cancer cell lines, but the underlying mechanisms, such as apoptosis induction or cell cycle arrest, require more detailed investigation. nih.gov

Future studies must move beyond phenomenological observations to pinpoint the direct molecular interactions of this compound. Identifying specific protein targets and comprehensively mapping its effects on cellular signaling cascades will be critical for validating its therapeutic potential.

| Biological Activity | Postulated Molecular Mechanism | Key Molecular Targets/Pathways | Reference |

|---|---|---|---|

| Anti-inflammatory | Suppression of pro-inflammatory mediators and enzymes. | NF-κB, COX-2, iNOS, Nitric Oxide (NO) | researchgate.netnih.govresearchgate.net |

| Neuroprotective | Reduction of neuroinflammation and oxidative stress; modulation of neurotransmitter biosynthesis. | NF-κB-p65, Tyrosine Hydroxylase, Dopamine (DA) | mdpi.comnih.govnih.gov |

| Cytotoxic | Induction of cell death in cancer cells. | Apoptosis pathways | nih.gov |

Exploration of Synergistic Effects of this compound with Other Phytochemicals

Phytochemicals in their natural plant matrix often act synergistically, where the combined effect of multiple compounds is greater than the sum of their individual effects. ishs.org This synergy can manifest through various mechanisms, including enhanced bioavailability, complementary mechanisms of action, or protection of active compounds from degradation. nuevo-group.com this compound co-occurs with other bioactive molecules, such as flavonoids (e.g., luteolin, apigenin) and other iridoids (e.g., catalposide (B190771), aucubin), in Veronica species. researchgate.netmdpi.com

Investigating the potential synergistic interactions between this compound and these co-occurring phytochemicals is a promising research avenue. For example, combinations of different phenolic compounds have demonstrated significant synergistic antioxidant effects. researchgate.netrjpharmacognosy.irnih.gov Exploring these interactions could lead to the development of highly effective, multi-component botanical formulations for managing complex chronic conditions like inflammation and neurodegenerative diseases. researchgate.net Such studies are essential for understanding the therapeutic benefits of whole plant extracts compared to isolated compounds.

| Compound Class | Specific Examples | Potential Synergistic Outcome | Reference |

|---|---|---|---|

| Flavonoids | Luteolin, Apigenin, Quercetin | Enhanced antioxidant and anti-inflammatory activity | researchgate.netishs.orgresearchgate.net |

| Other Iridoid Glycosides | Catalposide, Aucubin (B1666126), Verproside (B192646) | Broadened spectrum of anti-inflammatory and cytotoxic effects | researchgate.netmdpi.com |

| Phenolic Acids | Caffeic Acid, Gallic Acid | Increased free-radical scavenging capacity | rjpharmacognosy.irnih.gov |

Development of Novel Synthetic and Semi-synthetic Derivatives for Enhanced Bioactivity

While this compound itself has demonstrated bioactivity, its therapeutic application could be limited by factors such as poor bioavailability, metabolic instability, or suboptimal potency. Semi-synthesis, the chemical modification of a natural product, is a powerful strategy to overcome these limitations and generate novel derivatives with improved pharmacological profiles. nih.govresearchgate.netnih.gov